Ambroxdiol
Overview
Description
Ambroxdiol, commonly known as Ambroxol, is a mucolytic agent used primarily in the treatment of respiratory diseases associated with excessive or viscous mucus. It is a metabolite of Bromhexine and has been widely used since its introduction in the late 1970s. This compound is known for its ability to break down phlegm, making it easier to expel and thus alleviating symptoms of conditions such as chronic bronchitis and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ambroxdiol is synthesized through a series of chemical reactions starting from o-toluidine. The synthetic route involves electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzoic acid in purified water at a temperature of 30-40°C, followed by the addition of xanthan gum, sucralose, and other excipients. The mixture is then stirred and mixed evenly to form a stable oral solution . This method ensures high safety, good stability, and suitability for mass production.
Chemical Reactions Analysis
Types of Reactions: Ambroxdiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are involved in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Bromine is used in electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various metabolites of this compound, which retain its mucolytic properties .
Scientific Research Applications
Ambroxdiol has a wide range of scientific research applications:
Mechanism of Action
Ambroxdiol exerts its effects through several mechanisms:
Mucolytic Action: It breaks down acid mucopolysaccharide fibers, reducing the viscosity of mucus and promoting its clearance.
Stimulation of Surfactant Production: this compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls.
Inhibition of Nitric Oxide: It inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which is associated with inflammatory responses in the airways.
Comparison with Similar Compounds
Ambroxdiol is often compared with other mucolytic agents such as Bromhexine hydrochloride. While both compounds are used to treat respiratory diseases, this compound is known for its higher efficacy and better safety profile . Other similar compounds include:
Bromhexine hydrochloride: A precursor to this compound with similar mucolytic properties.
N-acetylcysteine: Another mucolytic agent used in respiratory therapy.
Carbocisteine: A mucoregulatory agent with similar applications.
This compound stands out due to its unique ability to stimulate surfactant production and its broader range of applications in both clinical and research settings.
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-LQKXBSAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10207-83-7, 38419-75-9 | |
Record name | Sclareol glycol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sclareol glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCLAREOL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCLAREOL GLYCOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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